molecular formula C₅₂H₈₁NO₁₄ B048859 去甲埃维莫司(>80%) CAS No. 745779-75-3

去甲埃维莫司(>80%)

货号 B048859
CAS 编号: 745779-75-3
分子量: 944.2 g/mol
InChI 键: IENBGEQGDJTPQU-GIZKHTGYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of O-Desmethyl Everolimus involves chemical modifications to Everolimus, primarily focusing on the removal of a methyl group. This alteration may influence its pharmacological profile, potentially affecting its solubility, distribution, metabolism, and excretion properties. The synthesis pathway of Everolimus, the base compound, originates from Sirolimus (Rapamycin), with a 2-hydroxy-ethyl chain added to its 40th position to increase hydrophilicity and oral bioavailability (Granata et al., 2016).

Molecular Structure Analysis

Everolimus, and by extension O-Desmethyl Everolimus, contains a macrolide structure that is crucial for its activity as an mTOR inhibitor. The modification to create O-Desmethyl Everolimus could affect its binding affinity and efficacy in inhibiting mTOR. The molecular structure is designed to interact with the mTOR complex, regulating key cellular functions such as protein synthesis, lipid biosynthesis, and cell cycle progression.

Chemical Reactions and Properties

O-Desmethyl Everolimus interacts with the mTOR pathway similarly to Everolimus but may exhibit differences in its chemical reactivity and interactions due to the slight modification in its structure. This can influence its immunosuppressive and antiproliferative actions, particularly in how it regulates angiogenesis, mitochondrial function, and autophagy (Granata et al., 2016).

科学研究应用

代谢和药效学

埃维莫司在人体内广泛代谢,去甲埃维莫司是其代谢物之一。研究埃维莫司代谢物,包括去甲埃维莫司,对于理解该药物的药代动力学和药效学至关重要。这些代谢物有助于埃维莫司的治疗和副作用特征。研究埃维莫司代谢物与用于治疗药物监测的免疫分析的交叉反应性显示出不同程度的交叉反应性,这对于准确测量接受埃维莫司治疗的患者的药物浓度非常重要 (Strom 等人,2007).

潜在的研究应用

尽管文献检索结果没有突出显示对去甲埃维莫司的具体研究,但埃维莫司本身及其代谢物的研究应用跨越了各个领域:

  1. 癌症研究

    埃维莫司已通过抑制 mTOR(一种在癌细胞中经常失调的通路)证明了对治疗各种癌症的疗效。对其代谢物(包括去甲埃维莫司)的研究可以进一步阐明该药物的作用机制,并帮助优化癌症治疗方案 (Yao 等人,2011).

  2. 移植医学

    在器官移植中,埃维莫司用于防止排斥反应。研究埃维莫司及其代谢物的药代动力学和动力学可以提高对如何在免疫抑制和药物毒性风险之间取得平衡的理解,从而改善患者的预后 (Gabardi 和 Baroletti,2010).

  3. 神经系统疾病

    mTOR 通路参与多种神经系统疾病。埃维莫司因其对结节性硬化症 (TSC) 相关室管膜下巨细胞星形细胞瘤 (SEGA) 的作用而受到研究,这表明其代谢物在神经病理学中具有潜在的研究应用 (Franz 等人,2016).

  4. 心血管研究

    埃维莫司用于药物洗脱支架中以通过抑制动脉壁中的细胞增殖来防止再狭窄。对埃维莫司代谢物的研究可以深入了解如何优化药物洗脱支架的使用,并了解局部药物递送的全身效应 (Wang 等人,2010).

安全和危害

While specific safety and hazard information for O-Desmethyl Everolimus is not available, general precautions should be taken while handling it. This includes avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .

未来方向

Everolimus, the parent compound of O-Desmethyl Everolimus, has demonstrated improved progression-free survival for all risk groups of renal cell carcinoma in the salvage setting following other anti-angiogenic agents . Future research may focus on identifying novel metabolites associated with Everolimus dose requirement that might represent new clinically valuable biomarkers to guide Everolimus therapy .

属性

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H81NO14/c1-31-15-11-10-12-16-32(2)41(55)29-39-20-18-37(7)52(62,67-39)49(59)50(60)53-22-14-13-17-40(53)51(61)66-44(34(4)27-38-19-21-43(65-24-23-54)45(28-38)63-8)30-42(56)33(3)26-36(6)47(58)48(64-9)46(57)35(5)25-31/h10-12,15-16,26,31,33-35,37-41,43-45,47-48,54-55,58,62H,13-14,17-25,27-30H2,1-9H3/b12-10+,15-11-,32-16+,36-26+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43-,44+,45-,47-,48+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENBGEQGDJTPQU-YUPAPZQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO)C)/C)O)OC)C)C)/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H81NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-eci6WI7P2Q

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。